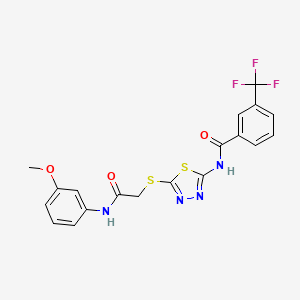
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a novel chemical entity that features a thiadiazole scaffold, which is known to possess significant biological properties. The presence of a benzamide group suggests potential for anticancer activity, as seen in similar compounds synthesized and evaluated in the provided studies.
Synthesis Analysis
The synthesis of related compounds with thiadiazole and benzamide moieties has been reported using microwave-assisted, solvent-free methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which is a rapid and efficient technique that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring, which is crucial for understanding the chemical behavior and biological activity of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide are not detailed in the provided papers, related compounds have been synthesized through reactions involving bromoacetyl salicylamide, thiourea, and substituted thioureas in absolute ethanol. These reactions typically lead to the formation of thiazole rings, which are then further modified to introduce various substituents that contribute to the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using computational tools such as QikProp. These studies provide insights into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are essential for evaluating the drug-likeness of a compound. The compounds in the study exhibited good oral drug-like behavior, which is promising for the development of new therapeutic agents .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One of the synthesized compounds closely related to the chemical structure demonstrated potential in photodynamic therapy for cancer treatment. The study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing significant properties as Type II photosensitizers. These compounds exhibit excellent fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nematocidal Activity
Another study involved the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, evaluated for their nematocidal activities. Two compounds, in particular, showed promising activity against Bursaphelenchus xylophilus, a significant pest, outperforming the commercial seed coating agent Tioxazafen in terms of mortality rate. This research underscores the potential of thiadiazole derivatives in developing effective nematicides (Liu, Wang, Zhou, & Gan, 2022).
Anticancer Evaluation
In another study, Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited promising anticancer activity, demonstrating the potential utility of thiadiazole and benzamide derivatives in cancer research (Tiwari et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects on steel in acidic solutions. The compounds provided higher inhibition efficiencies compared to previously reported inhibitors, showcasing their potential application in protecting metals from corrosion. This research highlights the broader applicability of thiadiazole and related compounds in industrial applications (Hu et al., 2016).
Propiedades
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S2/c1-29-14-7-3-6-13(9-14)23-15(27)10-30-18-26-25-17(31-18)24-16(28)11-4-2-5-12(8-11)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMJMNHIRQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)
![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B3018203.png)
![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B3018204.png)
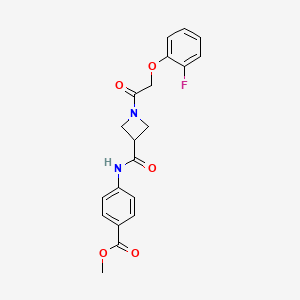
![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]quinoxaline](/img/structure/B3018206.png)

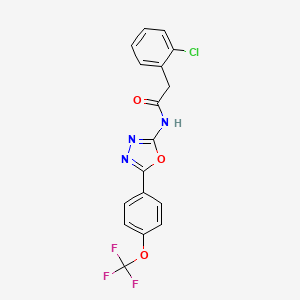
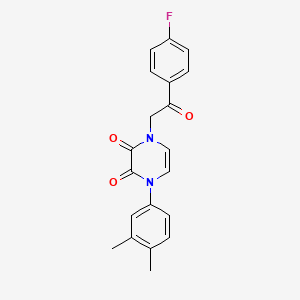
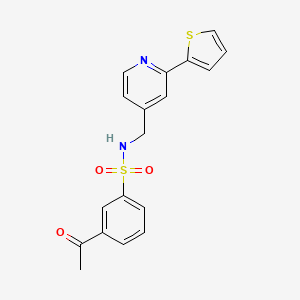
![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)


![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)
